3-oxo-1-phenylCyclopentanecarbonitrile
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Overview
Description
3-oxo-1-phenylCyclopentanecarbonitrile: is a versatile chemical compound with the molecular formula C12H11NO. It is characterized by a cyclopentane ring substituted with a phenyl group, a nitrile group, and a keto group. This compound is used in various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-1-phenylCyclopentanecarbonitrile typically involves the reaction of cyclopentanone with benzyl cyanide in the presence of a base. The reaction proceeds through a nucleophilic addition of the cyanide ion to the carbonyl group of cyclopentanone, followed by dehydration to form the nitrile group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-oxo-1-phenylCyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3-oxo-1-phenylCyclopentanecarbonitrile is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving nitrile and keto groups.
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 3-oxo-1-phenylCyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile and keto groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their activity .
Comparison with Similar Compounds
3-Oxo-1-cyclopentanecarboxylic acid: A keto acid derivative with similar reactivity but different functional groups.
Ethyl 2-oxocyclopentanecarboxylate: An ester derivative with comparable structural features.
Methyl 2-oxocyclopentanecarboxylate: Another ester derivative used in similar synthetic applications.
Uniqueness: 3-oxo-1-phenylCyclopentanecarbonitrile is unique due to the presence of both a nitrile and a phenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various synthetic pathways and research applications .
Properties
IUPAC Name |
3-oxo-1-phenylcyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-9-12(7-6-11(14)8-12)10-4-2-1-3-5-10/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRHZWLLYHCYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1=O)(C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84409-26-7 |
Source
|
Record name | 3-oxo-1-phenylcyclopentane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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